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Abstract
(Rac)-AZD8186 is a potent and selective inhibitor of the β and δ isoforms of phosphoinositide

3-kinase (PI3K), developed to target cancers with dysregulated PI3K signaling, particularly

those with loss of the tumor suppressor PTEN. This technical guide provides a comprehensive

overview of the discovery and development timeline of AZD8186, from initial medicinal

chemistry efforts to clinical evaluation. It includes detailed methodologies for key experiments,

quantitative data on the compound's activity, and visualizations of its mechanism of action and

development pathway.

Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth,

proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime

target for therapeutic intervention. AZD8186 was developed as a selective inhibitor of the

PI3Kβ and PI3Kδ isoforms, aiming for efficacy in tumors dependent on this signaling axis, such

as those with PTEN loss, while potentially offering a better safety profile than pan-PI3K

inhibitors.[1] This document details the scientific journey of AZD8186.
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The development of AZD8186 originated from a medicinal chemistry program aimed at

identifying potent and selective PI3Kβ/δ inhibitors with favorable pharmacokinetic properties.

Lead Identification and Optimization (Early 2010s): The discovery process began with the

optimization of a series of 8-(1-anilino)ethyl)-2-morpholino-4-oxo-4H-chromene-6-

carboxamides. This chemical scaffold was chosen for its lower lipophilicity compared to

earlier lead series, which was anticipated to improve metabolic stability and oral

bioavailability.[2]

Candidate Selection (circa 2014): Through iterative design, synthesis, and testing,

compound 13, later named AZD8186, was identified as a clinical candidate. It demonstrated

potent inhibition of PI3Kβ and PI3Kδ, high selectivity over other PI3K isoforms, and suitable

properties for oral administration.[2] The discovery of AZD8186 was first published online on

January 7, 2015.[2]

Preclinical Proof-of-Concept (2014-2015): Extensive preclinical studies demonstrated that

AZD8186 effectively inhibited the PI3K/AKT pathway in PTEN-deficient cancer cell lines. In

vivo studies using xenograft models of PTEN-null prostate and triple-negative breast cancer

showed that oral administration of AZD8186 led to significant tumor growth inhibition.[2] A

key preclinical paper detailing these findings was published in January 2015.

Mechanism of Action: PI3K/AKT/mTOR Signaling
Pathway
AZD8186 selectively inhibits the p110β and p110δ catalytic subunits of PI3K, preventing the

phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-

trisphosphate (PIP3). This leads to reduced activation of downstream effectors such as AKT

and mTOR, ultimately resulting in decreased tumor cell proliferation and survival.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25514658/
https://pubmed.ncbi.nlm.nih.gov/25514658/
https://pubmed.ncbi.nlm.nih.gov/25514658/
https://pubmed.ncbi.nlm.nih.gov/25514658/
https://aacrjournals.org/mct/article/14/1/48/130917/Inhibition-of-PI3K-Signaling-with-AZD8186-Inhibits
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12828937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Receptor Tyrosine
Kinase (RTK)

PI3Kβ/δ

Activation

PIP2

Phosphorylation

PIP3

AKT

Activation

mTORC1

Activation

Cell Proliferation
& Survival

Promotes

(Rac)-AZD8186

Inhibition

PTEN

Dephosphorylation

Discovery &
Lead Optimization

(Early 2010s)

Preclinical
Proof-of-Concept

(2014-2015)

Phase I Trial
(NCT01884285)

(2013-2020)

Phase Ib/II Trial
(NCT04001569)

(2019-2021)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12828937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Treatment with
AZD8186

Cell Lysis and
Protein Quantification

SDS-PAGE

Protein Transfer
to Membrane

Blocking

Primary Antibody
Incubation

(e.g., anti-pAKT)

Secondary Antibody
Incubation (HRP)

ECL Detection and
Imaging

Data Analysis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b12828937?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12828937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-
4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and
PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(Rac)-AZD8186 discovery and development timeline].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12828937#rac-azd8186-discovery-and-development-
timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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